Cas no 2171590-35-3 (3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid)

3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and pharmaceutical research. Its key structural features include a cyclopropyl group, an Fmoc-protected amino moiety, and a hydroxybenzoic acid backbone, making it valuable for controlled peptide coupling and modification. The Fmoc group ensures selective deprotection under mild conditions, enhancing compatibility with sensitive substrates. The hydroxybenzoic acid component offers additional functionalization potential, while the cyclopropyl group contributes to steric and electronic modulation. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of bioactive molecules requiring precise structural tuning. Its stability and reactivity profile make it a reliable choice for advanced organic synthesis applications.
3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid structure
2171590-35-3 structure
Product Name:3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid
CAS No:2171590-35-3
MF:C27H24N2O6
MW:472.489267349243
CID:6440554
PubChem ID:165569210
Update Time:2025-05-20

3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid
    • 2171590-35-3
    • EN300-1523520
    • 3-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-hydroxybenzoic acid
    • Inchi: 1S/C27H24N2O6/c30-23-12-11-16(26(32)33)13-22(23)28-25(31)24(15-9-10-15)29-27(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-13,15,21,24,30H,9-10,14H2,(H,28,31)(H,29,34)(H,32,33)
    • InChI Key: PKYCDJMRQAMIDA-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C(NC1C=C(C(=O)O)C=CC=1O)=O)C1CC1)=O

Computed Properties

  • Exact Mass: 472.16343649g/mol
  • Monoisotopic Mass: 472.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 779
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 125Ų

3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid Pricemore >>

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Additional information on 3-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid

3-2-Cyclopropyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic Acid (CAS No. 2171590-35-3): A Comprehensive Overview

3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid (CAS No. 2171590-35-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Cys(OH)-OH, is a derivative of cysteine, a sulfur-containing amino acid, and is characterized by its unique structural features, including a cyclopropyl group, an acetamido moiety, and a hydroxybenzoic acid functional group. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biologics.

The synthesis of 3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure the formation of the desired product. The key steps include the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group, the introduction of the cyclopropyl and acetamido functionalities, and the final hydroxylation step to form the hydroxybenzoic acid moiety. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it increasingly accessible for research and development purposes.

In terms of its chemical properties, 3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid exhibits high solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under various pH conditions and its resistance to degradation make it suitable for use in a wide range of experimental settings. Additionally, the presence of the Fmoc protecting group allows for controlled deprotection, which is crucial for maintaining the integrity of the compound during synthesis and subsequent processing.

The biological activity of 3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid has been extensively studied in recent years. Research has shown that this compound possesses potent antioxidant properties, which can be attributed to its hydroxybenzoic acid moiety. Antioxidants play a critical role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Furthermore, preliminary studies have indicated that this compound may have anti-inflammatory effects, making it a promising candidate for the development of new therapeutic agents.

In addition to its antioxidant and anti-inflammatory properties, 3-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-hydroxybenzoic acid has shown potential as a modulator of protein-protein interactions (PPIs). PPIs are essential for many cellular processes, including signal transduction, gene regulation, and cell cycle control. By interfering with specific PPIs, this compound could potentially disrupt disease-causing pathways and offer new therapeutic strategies. For example, recent studies have explored its ability to inhibit interactions between proteins involved in cancer cell proliferation and metastasis.

The clinical applications of 3-2-Cyclopropyl-2-{(9H-fluoren-9-yloxycarbonyl)amino}acetamido)-4-hydroxybenzoic acid are still in their early stages but show great promise. Preclinical studies have demonstrated its efficacy in animal models of various diseases, including inflammatory disorders and certain types of cancer. These findings have paved the way for further investigation into its safety and efficacy in human trials. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.

Beyond its therapeutic applications, 3-2-Cyclopropyl-{(9H-fluoren-methoxycarbonyl}amino)acetamido)-4-hydroxybenzoic acid has also found use as a research tool in biochemical assays and high-throughput screening platforms. Its unique structural features make it an ideal candidate for probing specific biological pathways and identifying novel drug targets. Additionally, its ability to form stable complexes with metal ions has led to its application in coordination chemistry and materials science.

In conclusion, 3-2-Cyclopropyl-{(9H-fluoren-methoxycarbonyl}amino)acetamido)-4-hydroxybenzoic acid (CAS No. 2171590-35-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with valuable biological properties that make it an attractive target for drug development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.

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